molecular formula C11H12O5 B096615 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester CAS No. 16501-01-2

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester

Cat. No.: B096615
CAS No.: 16501-01-2
M. Wt: 224.21 g/mol
InChI Key: NGFWAKGWMSOVMP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methoxyethyl phthalate, also known as Bis(2-methoxyethyl) phthalate or DMEP , is a phthalate ester that primarily targets the endocrine system . It is known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level .

Mode of Action

Methoxyethyl phthalate acts as an endocrine disruptor, affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates, including Methoxyethyl phthalate, are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with these biochemical pathways and can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Pharmacokinetics

DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP) . The rat foetus has little or no ability to hydrolyse DMEP to the monoester, and DMEP injected intravenously is rapidly transferred .

Result of Action

The molecular and cellular effects of Methoxyethyl phthalate’s action are primarily seen in its potential to induce neurological disorders . It can cause dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, leading to neurodevelopmental disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methoxyethyl phthalate. For instance, the presence of other chemicals in the environment could potentially increase the incidence of neurodevelopmental disorders . .

Biochemical Analysis

Biochemical Properties

Methoxyethyl phthalate interacts with various biomolecules in biochemical reactions. It has structural similarities with other phthalates, and there are indications of its potential use in similar types of applications

Cellular Effects

Methoxyethyl phthalate can have significant effects on various types of cells and cellular processes. For instance, phthalates have been shown to disrupt metabolism, presumably by interacting with peroxisome proliferator-activated receptors (PPARs)

Molecular Mechanism

The molecular mechanism of Methoxyethyl phthalate involves polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Temporal Effects in Laboratory Settings

Studies on other phthalates have shown a decrease in urinary metabolites excretion over time , suggesting that Methoxyethyl phthalate may exhibit similar temporal effects

Dosage Effects in Animal Models

Research on other phthalates has shown that they can cause alterations in placental morphology, hormone production, vascularization, histopathology, and gene/protein expression

Metabolic Pathways

Methoxyethyl phthalate is likely involved in various metabolic pathways. Phthalates are known to be metabolized in the human body through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes

Transport and Distribution

Given its structural similarities with other phthalates, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Research on other phthalates suggests that they can aggregate in distinct patterns within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester is synthesized through the esterification of phthalic anhydride with 2-methoxyethanol. The reaction typically involves heating phthalic anhydride with 2-methoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CO})_2\text{O} + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{COOCH}_2\text{CH}_2\text{OCH}_3)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of methoxyethyl phthalate involves continuous esterification processes where phthalic anhydride and 2-methoxyethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to remove water and unreacted starting materials, yielding high-purity methoxyethyl phthalate .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, especially under acidic or basic conditions, to yield phthalic acid and 2-methoxyethanol.

    Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

    Substitution: this compound can undergo nucleophilic substitution reactions where the methoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester is similar to other phthalate esters such as:

  • Diethyl phthalate
  • Dimethyl phthalate
  • Di-n-butyl phthalate
  • Di(2-ethylhexyl) phthalate

Uniqueness: this compound is unique due to its specific ester groups, which confer distinct physical and chemical properties. Unlike other phthalates, it has been largely restricted due to its potential health effects, particularly its endocrine-disrupting properties .

Properties

IUPAC Name

2-(2-methoxyethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFWAKGWMSOVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884912
Record name 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16501-01-2
Record name 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16501-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono(2-methoxyethyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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